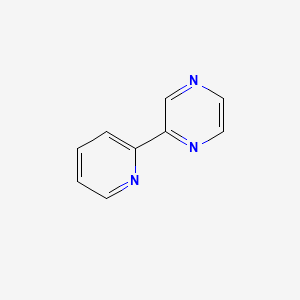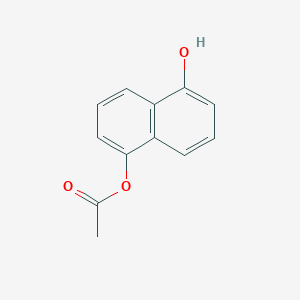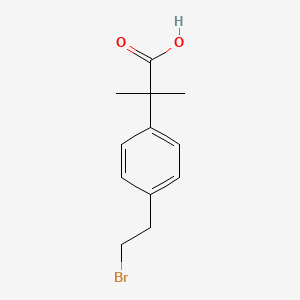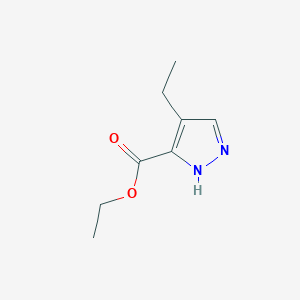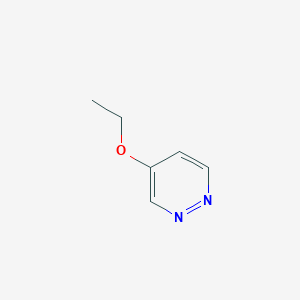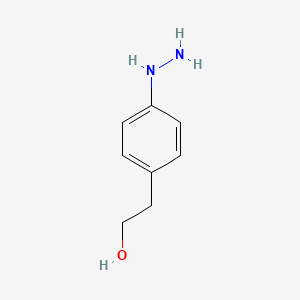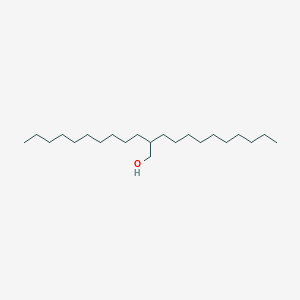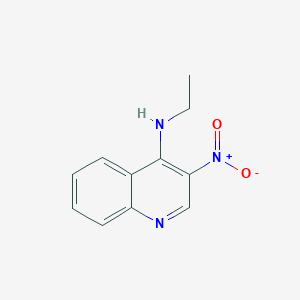
2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
描述
BAY-474 是一种化学化合物,以其作为酪氨酸蛋白激酶 c-Met 抑制剂的作用而闻名。这种激酶参与各种细胞过程,包括生长、运动和分化。 BAY-474 作为表观遗传探针,已广泛应用于科学研究中,以研究 c-Met 途径 .
作用机制
BAY-474 通过抑制酪氨酸蛋白激酶 c-Met 的活性来发挥其作用。这种抑制作用会破坏 c-Met 信号通路,该通路参与各种细胞过程,例如增殖、运动和存活。 通过阻断这条通路,BAY-474 可以减少癌细胞的生长和扩散 .
类似化合物:
卡马替尼: 另一种具有潜在抗肿瘤活性的 c-Met 抑制剂。
沙沃替尼: 一种选择性且口服生物利用度高的 c-Met 抑制剂。
JNJ-38877605: 一种具有高选择性的 ATP 竞争性 c-Met 抑制剂。
BAY-474 的独特性: BAY-474 由于其作为 c-Met 抑制剂的高效力和特异性而独一无二。 它充当表观遗传探针,使其在了解 c-Met 途径及其在各种疾病中的作用的研究中具有价值 .
生化分析
Biochemical Properties
BAY-474 plays a crucial role in biochemical reactions by inhibiting the activity of the tyrosine-protein kinase c-Met . This enzyme is involved in various cellular processes, including proliferation, survival, and migration. By inhibiting c-Met, BAY-474 disrupts these processes, making it a valuable tool for studying the role of c-Met in cancer and other diseases. The compound interacts with the c-Met enzyme through binding interactions, which prevent the enzyme from phosphorylating its substrates .
Cellular Effects
BAY-474 has been shown to have significant effects on various types of cells and cellular processes. In cancer cells, the compound inhibits cell proliferation and induces apoptosis by disrupting the c-Met signaling pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to reduced cell viability. Additionally, BAY-474 affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of c-Met .
Molecular Mechanism
The molecular mechanism of BAY-474 involves its binding to the active site of the c-Met enzyme, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the disruption of various cellular processes. BAY-474 also affects gene expression by modulating the activity of transcription factors that are regulated by c-Met signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of BAY-474 have been observed to change over time. The compound is stable under standard laboratory conditions and retains its inhibitory activity for extended periods . Prolonged exposure to BAY-474 can lead to the degradation of the compound, which may reduce its efficacy. Long-term studies have shown that BAY-474 can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of BAY-474 vary with different dosages in animal models. At low doses, the compound effectively inhibits c-Met activity without causing significant toxicity . At higher doses, BAY-474 can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
BAY-474 is involved in several metabolic pathways, primarily through its interaction with the c-Met enzyme . The compound is metabolized by liver enzymes, which convert it into inactive metabolites that are excreted from the body. BAY-474 also affects metabolic flux and metabolite levels by modulating the activity of c-Met and its downstream signaling pathways .
Transport and Distribution
Within cells and tissues, BAY-474 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within cells . BAY-474 accumulates in specific tissues, including the liver and kidneys, where it exerts its inhibitory effects on c-Met .
Subcellular Localization
BAY-474 is localized to specific subcellular compartments, including the cytoplasm and nucleus . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to the c-Met enzyme to exert its inhibitory effects. Post-translational modifications and targeting signals direct BAY-474 to these compartments, ensuring its effective inhibition of c-Met .
准备方法
合成路线和反应条件: BAY-474 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。确切的合成路线和反应条件属于专有信息,并未公开详细披露。 它通常涉及有机合成技术,例如亲核取代、环化和通过色谱法纯化 .
工业生产方法: BAY-474 的工业生产遵循良好生产规范 (GMP),以确保高纯度和一致性。 该过程涉及在反应器中进行大规模合成,然后进行纯化和质量控制措施,以满足所需规格 .
化学反应分析
反应类型: BAY-474 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧气。
取代: 涉及用另一个官能团取代一个官能团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂,在碱性或酸性条件下。
主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱羟基衍生物 .
科学研究应用
BAY-474 在科学研究中具有广泛的应用,包括:
化学: 用作探针来研究 c-Met 途径及其在各种化学反应中的作用。
生物学: 有助于了解 c-Met 在细胞过程(如生长和分化)中的作用。
医学: 由于其对 c-Met 的抑制作用,正在研究其在癌症治疗中的潜在治疗应用。
相似化合物的比较
Capmatinib: Another c-Met inhibitor with potential antineoplastic activity.
Savolitinib: A selective and orally bioavailable c-Met inhibitor.
JNJ-38877605: An ATP-competitive c-Met inhibitor with high selectivity.
Uniqueness of BAY-474: BAY-474 is unique due to its high potency and specificity as a c-Met inhibitor. It acts as an epigenetics probe, making it valuable for research in understanding the c-Met pathway and its role in various diseases .
属性
IUPAC Name |
2,6-dimethyl-4-(3-methyl-2H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-9-14(7-18)17(15(8-19)10(2)20-9)12-4-5-16-13(6-12)11(3)21-22-16/h4-6,17,20H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVFMAAIXZONRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3C(=C(NC(=C3C#N)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


